molecular formula C67H89N15O21S B12392402 Dabcyl-QALPETGEE-Edans

Dabcyl-QALPETGEE-Edans

Cat. No.: B12392402
M. Wt: 1472.6 g/mol
InChI Key: YYEHPZAOYVLULL-YNFGKMMXSA-N
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Description

Dabcyl-QALPETGEE-Edans is a biologically active peptide used primarily as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound consists of a quencher (Dabcyl) and a fluorophore (Edans) linked by a peptide sequence (QALPETGEE). When the peptide bond is intact, the fluorescence of Edans is quenched by Dabcyl. Upon cleavage by specific enzymes, the fluorescence is restored, making it a valuable tool for studying enzymatic activities and protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-QALPETGEE-Edans involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Dabcyl and Edans groups are introduced at the appropriate stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it feasible for commercial production .

Chemical Reactions Analysis

Types of Reactions: Dabcyl-QALPETGEE-Edans primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by enzymes such as sortase A, resulting in the separation of the Dabcyl and Edans groups .

Common Reagents and Conditions: The enzymatic reactions involving this compound typically occur in buffered aqueous solutions at physiological pH and temperature. Common reagents include Tris-HCl buffer, calcium chloride, and sodium chloride .

Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual Dabcyl and Edans groups, along with the cleaved peptide fragments. The restoration of Edans fluorescence is a key indicator of successful cleavage .

Scientific Research Applications

Dabcyl-QALPETGEE-Edans is widely used in scientific research due to its role in FRET assays. These assays are employed to study enzyme kinetics, protein-protein interactions, and the activity of proteases. The compound is particularly valuable in the fields of biochemistry, molecular biology, and drug discovery .

Chemistry: In chemistry, this compound is used to investigate the catalytic mechanisms of enzymes and to screen for enzyme inhibitors. Its ability to provide real-time fluorescence readouts makes it an essential tool for high-throughput screening .

Biology: In biological research, the compound is used to study cellular processes involving proteases and other enzymes. It helps in understanding the regulation of these enzymes and their role in various biological pathways .

Medicine: In medicine, this compound is used to develop diagnostic assays for detecting enzyme activity associated with diseases. It is also employed in the screening of potential therapeutic agents targeting specific enzymes .

Industry: In the industrial sector, the compound is used in the production of diagnostic kits and research reagents. Its applications extend to quality control and process optimization in biotechnology and pharmaceutical industries .

Mechanism of Action

Dabcyl-QALPETGEE-Edans functions through a mechanism known as fluorescence resonance energy transfer (FRET). In its intact form, the fluorescence of Edans is quenched by the proximity of Dabcyl. Upon enzymatic cleavage of the peptide bond, the distance between Dabcyl and Edans increases, resulting in the restoration of Edans fluorescence. This change in fluorescence is used to monitor enzymatic activity in real-time .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Dabcyl-QALPETGEE-Edans is unique due to its specific peptide sequence and the combination of Dabcyl and Edans as the quencher-fluorophore pair. This combination provides high sensitivity and specificity for detecting enzymatic activity, making it a preferred choice for various FRET-based assays .

Properties

Molecular Formula

C67H89N15O21S

Molecular Weight

1472.6 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H89N15O21S/c1-36(2)34-50(77-59(92)37(3)72-62(95)48(23-27-53(68)84)74-60(93)39-15-17-40(18-16-39)79-80-41-19-21-42(22-20-41)81(5)6)67(100)82-33-9-13-51(82)65(98)76-49(26-30-57(90)91)64(97)78-58(38(4)83)66(99)71-35-54(85)73-47(25-29-56(88)89)63(96)75-46(24-28-55(86)87)61(94)70-32-31-69-45-12-7-11-44-43(45)10-8-14-52(44)104(101,102)103/h7-8,10-12,14-22,36-38,46-51,58,69,83H,9,13,23-35H2,1-6H3,(H2,68,84)(H,70,94)(H,71,99)(H,72,95)(H,73,85)(H,74,93)(H,75,96)(H,76,98)(H,77,92)(H,78,97)(H,86,87)(H,88,89)(H,90,91)(H,101,102,103)/t37-,38+,46-,47-,48-,49-,50-,51-,58-/m0/s1

InChI Key

YYEHPZAOYVLULL-YNFGKMMXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Origin of Product

United States

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